molecular formula C16H23N3O3 B2471486 N1-benzyl-N2-(3-morpholinopropyl)oxalamide CAS No. 312290-95-2

N1-benzyl-N2-(3-morpholinopropyl)oxalamide

Cat. No.: B2471486
CAS No.: 312290-95-2
M. Wt: 305.378
InChI Key: VMMHEXGRNMUJFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-benzyl-N2-(3-morpholinopropyl)oxalamide is a useful research compound. Its molecular formula is C16H23N3O3 and its molecular weight is 305.378. The purity is usually 95%.
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Scientific Research Applications

Generation of Reactive Oxygen Species

Research has demonstrated the capability of compounds similar to N1-benzyl-N2-(3-morpholinopropyl)oxalamide in generating reactive oxygen species, such as hydroxyl radicals, through the simultaneous generation of superoxide and nitric oxide. This property is significant for understanding cellular oxidative stress mechanisms and potential therapeutic applications in controlling inflammatory processes (Hogg et al., 1992).

Synthesis and Drug Development

The synthesis of this compound derivatives has been explored for their potential as pharmacological agents. For instance, derivatives have been synthesized for the potential inhibition of enzymes or receptors, indicating their utility in drug development and therapeutic applications. An example includes the synthesis of NK1 receptor antagonists, highlighting the compound's role in creating molecules with significant pharmacological activity (Brands et al., 2003).

Chemotherapy and Antifungal Applications

Derivatives of this compound have also been studied for their antifungal properties. The synthesis of Co(III) complexes with these derivatives demonstrated potential antifungal activity against various pathogens, indicating a promising application in the treatment of fungal infections and in agricultural chemistry (Zhou Weiqun et al., 2005).

Antioxidant and Protective Effects

Research has indicated that morpholine derivatives can have antioxidant and protective effects, particularly in reducing the cytotoxicity associated with oxidative stress. The generation of nitric oxide and superoxide by similar compounds and their subsequent interactions leading to the formation of less harmful species underscores their potential in therapeutic applications focused on mitigating oxidative damage (Gergeľ et al., 1995).

Catalysis and Chemical Synthesis

The role of this compound derivatives in catalysis and chemical synthesis has been explored, with studies demonstrating their efficacy in facilitating reactions such as the transfer hydrogenation of ketones. This application is crucial for the development of efficient and selective synthetic methodologies in organic chemistry and industrial processes (Singh et al., 2010).

Properties

IUPAC Name

N'-benzyl-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c20-15(16(21)18-13-14-5-2-1-3-6-14)17-7-4-8-19-9-11-22-12-10-19/h1-3,5-6H,4,7-13H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMHEXGRNMUJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807176
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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